molecular formula C24H24N4OS2 B11602506 8-Benzylsulfanyl-5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluorene

8-Benzylsulfanyl-5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluorene

Cat. No.: B11602506
M. Wt: 448.6 g/mol
InChI Key: JGFXPKNCPKUXKK-UHFFFAOYSA-N
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Description

4-[8-(BENZYLSULFANYL)-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-5-YL]MORPHOLINE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a benzylsulfanyl group attached to a tetrahydropyrimido-thienoisoquinoline core, which is further linked to a morpholine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[8-(BENZYLSULFANYL)-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-5-YL]MORPHOLINE involves multiple steps, starting from the preparation of the thienopyrimidine core. The synthetic route typically includes the following steps:

    Formation of Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable thieno compound with a pyrimidine precursor under specific conditions.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the thienopyrimidine core with benzylthiol in the presence of a base.

    Formation of Tetrahydropyrimido-Thienoisoquinoline Core: The next step involves the cyclization of the intermediate to form the tetrahydropyrimido-thienoisoquinoline core. This can be achieved through a series of condensation and cyclization reactions.

    Attachment of Morpholine Ring: The final step involves the attachment of the morpholine ring to the tetrahydropyrimido-thienoisoquinoline core. This can be achieved through a nucleophilic substitution reaction using morpholine as the nucleophile.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

4-[8-(BENZYLSULFANYL)-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-5-YL]MORPHOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thienopyrimidine core, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the benzylsulfanyl group.

    Condensation: Condensation reactions can occur at the pyrimidine core, leading to the formation of various condensed derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[8-(BENZYLSULFANYL)-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-5-YL]MORPHOLINE has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-[8-(BENZYLSULFANYL)-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-5-YL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, the compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth.

Comparison with Similar Compounds

4-[8-(BENZYLSULFANYL)-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-5-YL]MORPHOLINE can be compared with other similar compounds, such as:

The uniqueness of 4-[8-(BENZYLSULFANYL)-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-5-YL]MORPHOLINE lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound with diverse applications.

Properties

Molecular Formula

C24H24N4OS2

Molecular Weight

448.6 g/mol

IUPAC Name

4-(13-benzylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

InChI

InChI=1S/C24H24N4OS2/c1-2-6-16(7-3-1)14-30-24-21-20(25-15-26-24)19-17-8-4-5-9-18(17)22(27-23(19)31-21)28-10-12-29-13-11-28/h1-3,6-7,15H,4-5,8-14H2

InChI Key

JGFXPKNCPKUXKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC5=C3N=CN=C5SCC6=CC=CC=C6

Origin of Product

United States

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